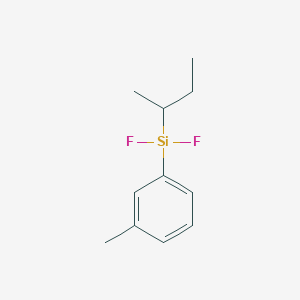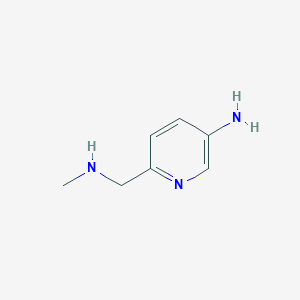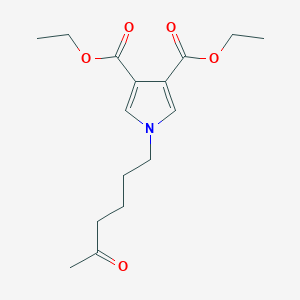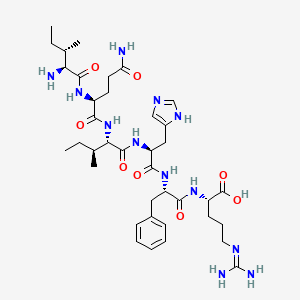
(Butan-2-yl)(difluoro)(3-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is a chemical compound with the molecular formula C11H16F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methylphenyl)silane typically involves the reaction of 3-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, often a platinum-based catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(difluoro)(3-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The difluoro and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
(Butan-2-yl)(difluoro)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(difluoro)(3-methylphenyl)silane involves its interaction with various molecular targets. In catalysis, the silicon atom can coordinate with metal catalysts, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(difluoro)(phenyl)silane
- (Butan-2-yl)(difluoro)(4-methylphenyl)silane
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and physical properties compared to its isomers.
Properties
CAS No. |
918447-00-4 |
|---|---|
Molecular Formula |
C11H16F2Si |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
butan-2-yl-difluoro-(3-methylphenyl)silane |
InChI |
InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
HEAZGGSZYUDBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC=CC(=C1)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)

![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)



![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)

